6-Chloro-2-(dimethylamino)nicotinaldehyde

Description

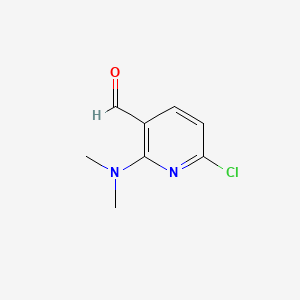

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAKXRIJWJOYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742682 | |

| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233698-83-3 | |

| Record name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-2-(dimethylamino)nicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-chloro-2-(dimethylamino)nicotinaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a plausible synthetic route with a detailed experimental protocol, discuss its spectroscopic characterization, explore its reactivity, and highlight its utility in the synthesis of bioactive molecules, particularly kinase inhibitors.

Compound Profile: Understanding the Core Structure

This compound is a substituted pyridine derivative featuring a chlorine atom at the 6-position, a dimethylamino group at the 2-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

| Property | Value | Source(s) |

| IUPAC Name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | [1] |

| CAS Number | 1233698-83-3 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | Expected to be a solid | General Knowledge |

| Purity | Typically ≥98% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Purification: Accessing the Building Block

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 6-Chloro-2-(dimethylamino)nicotinic acid

-

To a stirred solution of 6-chloro-2-(dimethylamino)nicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add borane-THF complex (BH₃·THF, 1.5 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by the addition of 1 M HCl.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (6-chloro-2-(dimethylamino)pyridin-3-yl)methanol.

Step 2: Oxidation to this compound

-

To a stirred solution of the crude (6-chloro-2-(dimethylamino)pyridin-3-yl)methanol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO₂) (1.5-2 equivalents) in portions at room temperature.[3]

-

Stir the reaction mixture vigorously for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.[5]

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the aldehyde proton (~9.5-10.5 ppm).- Two doublets for the aromatic protons on the pyridine ring (~7.0-8.5 ppm).- A singlet for the dimethylamino protons (~3.0-3.5 ppm). |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~185-195 ppm).- Signals for the aromatic carbons in the pyridine ring (~110-160 ppm).- A signal for the dimethylamino carbons (~40-45 ppm). |

| IR (Infrared) Spectroscopy | - A strong C=O stretching band for the aldehyde (~1690-1715 cm⁻¹).- C-H stretching bands for the aromatic and alkyl groups.- C-N and C-Cl stretching bands. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (184.62 g/mol ), with an isotopic pattern [M+2]⁺ characteristic of a chlorine-containing compound. |

Chemical Reactivity and Synthetic Utility: A Versatile Scaffold

The chemical reactivity of this compound is dominated by the aldehyde and the chloro-substituents, making it a valuable precursor for a variety of heterocyclic systems.

Key Reaction Pathways

Caption: Key reaction pathways of this compound.

-

Reactions involving the aldehyde group: The formyl group readily undergoes condensation reactions with various nucleophiles. A particularly important reaction is the condensation with hydrazine or substituted hydrazines to form the corresponding hydrazones.[6][7] This is often the first step in the construction of fused heterocyclic systems.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents, such as amines and thiols, providing a route to a diverse range of derivatives.

-

Cyclocondensation Reactions: The bifunctional nature of this compound allows for its use in cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with hydrazine followed by cyclization with an active methylene compound can lead to the formation of pyrazolopyrimidine cores.[8]

Application in Medicinal Chemistry & Drug Discovery: A Gateway to Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of protein kinases.[9][10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.

This compound serves as a key starting material for the synthesis of pyrazolopyrimidine-based kinase inhibitors. The general synthetic strategy involves:

-

Condensation of this compound with a hydrazine to form a hydrazone intermediate.

-

Cyclocondensation of the hydrazone with a suitable three-carbon building block (e.g., a β-ketoester or malononitrile derivative) to construct the pyrazolopyrimidine core.

-

Further functionalization of the pyrazolopyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Illustrative Synthetic Scheme for a Pyrazolopyrimidine Kinase Inhibitor Core

Caption: General synthesis of a pyrazolopyrimidine core from this compound.

This versatile synthetic approach allows for the introduction of various substituents at multiple positions of the pyrazolopyrimidine scaffold, enabling the fine-tuning of its biological activity against specific kinase targets.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

- Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

-

Patsnap. Preparation method of 2-chloro nicotinaldehyde. [Link]

-

PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]

-

Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

-

MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]

-

ResearchGate. 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

-

PubMed. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. [Link]

-

ResearchGate. Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. [Link]

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 1233698-83-3 | 4H32-5-0E | MDL MFCD21333091 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 4. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. jchps.com [jchps.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

6-Chloro-2-(dimethylamino)nicotinaldehyde CAS number 1233698-83-3

An in-depth technical guide on 6-Chloro-2-(dimethylamino)nicotinaldehyde is not feasible at this time due to a lack of publicly available scientific literature. While this compound is listed by chemical suppliers, there is a significant absence of peer-reviewed research, patents, or technical documentation detailing its synthesis, reactivity, or potential applications.

A comprehensive search for CAS number 1233698-83-3 and the chemical name "this compound" did not yield any scholarly articles or detailed experimental protocols. Without such foundational information, it is impossible to generate the requested in-depth technical guide that meets the required standards of scientific integrity, expertise, and authoritative grounding.

Further investigation into related chemical structures and synthetic pathways also failed to provide sufficient data to infer the properties and reactivity of this specific molecule with the level of accuracy required for a scientific whitepaper.

Therefore, the core requirements for this topic, including detailed experimental workflows, mechanistic claims with citations, and a comprehensive reference list, cannot be fulfilled.

An In-depth Technical Guide to 6-Chloro-2-(dimethylamino)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 6-Chloro-2-(dimethylamino)nicotinaldehyde, a key heterocyclic building block for researchers and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and significant applications, particularly in the design of kinase inhibitors.

Core Molecular Attributes

This compound, with the systematic IUPAC name 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde, is a substituted pyridine derivative. Its structure incorporates a chlorine atom, a dimethylamino group, and an aldehyde functional group, making it a versatile intermediate in organic synthesis.

The molecular formula for this compound is C₈H₉ClN₂O.[1] It has a molecular weight of 184.62 g/mol .[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| CAS Number | 1233698-83-3 | |

| Appearance | Expected to be a solid | N/A |

| Purity | Typically ≥98% | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | |

| logP | 1.6135 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 2 |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, adapted from methodologies for similar nicotinic acid derivatives, involves the reduction of a carboxylic acid to an alcohol, followed by oxidation to the aldehyde.[2]

Synthetic Workflow

The following diagram outlines a probable two-step synthesis starting from 6-Chloro-2-(dimethylamino)nicotinic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for the reduction of nicotinic acids and subsequent oxidation of the resulting alcohol.[2]

Step 1: Reduction of 6-Chloro-2-(dimethylamino)nicotinic acid

-

In a four-necked flask under a nitrogen atmosphere, add sodium borohydride (NaBH₄) and anhydrous tetrahydrofuran (THF).

-

Cool the mixture to a temperature between -10°C and 0°C.

-

Slowly add boron trifluoride etherate solution while maintaining the temperature below 10°C.

-

After stirring for 5 minutes, add a solution of 6-Chloro-2-(dimethylamino)nicotinic acid in THF, keeping the temperature below 30°C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quench the reaction by adding water.

-

Adjust the pH to 8-9 using a 10% sodium hydroxide solution.

-

Perform suction filtration and extract the filtrate with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (6-Chloro-2-(dimethylamino)pyridin-3-yl)methanol.

Step 2: Oxidation to this compound

-

In a separate flask, dissolve the crude (6-Chloro-2-(dimethylamino)pyridin-3-yl)methanol in dichloromethane.

-

Add activated manganese dioxide (MnO₂) to the solution.

-

Heat the mixture to reflux for 3 hours.

-

After the reaction is complete, perform suction filtration.

-

Concentrate the filtrate and cool to obtain the solid this compound.

Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and petroleum ether.

-

Once fully dissolved, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.[3]

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in petroleum ether.

-

Dissolve the crude product in a small amount of the eluent and load it onto the column.

-

Elute the column and collect the fractions containing the desired product, monitoring by thin-layer chromatography (TLC).

Applications in Drug Discovery and Medicinal Chemistry

Substituted chloropyridines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of therapeutic agents.[4] The presence of the chlorine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities.

Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[5] The pyridine core of this compound can mimic the hinge-binding region of ATP, a key interaction for many kinase inhibitors.[4] The aldehyde group can be further elaborated to introduce moieties that interact with other regions of the ATP-binding pocket, enhancing potency and selectivity. Dichloropyrimidine-based compounds have been identified as covalent inhibitors of kinases, reacting with cysteine residues in the active site.[6]

Synthesis of Novel Heterocyclic Compounds

The aldehyde functionality of this compound makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems through reactions such as condensations and multicomponent reactions.

Representative Experimental Protocol: Grignard Reaction

The aldehyde group readily undergoes nucleophilic addition with Grignard reagents to form secondary alcohols, which are valuable intermediates for further synthetic transformations.[7][8]

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine.

-

Add a solution of an appropriate alkyl or aryl bromide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, cool the solution to 0°C.

-

Slowly add a solution of this compound in anhydrous diethyl ether.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[9]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol.

-

Purify the product by column chromatography.[9]

Spectroscopic Characterization

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the aldehyde proton (typically in the range of 9-10 ppm), and the protons of the dimethylamino group.

-

¹³C NMR: The carbon nuclear magnetic resonance spectrum will exhibit distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons of the pyridine ring, and the carbons of the dimethylamino group.

-

IR Spectroscopy: The infrared spectrum should display a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹. Other significant peaks would correspond to C-H, C=N, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.[10]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[11]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection.[11]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory.

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of novel kinase inhibitors for therapeutic applications. Proper handling and adherence to safety protocols are essential when working with this compound.

References

-

PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation method of 2-chloro nicotinaldehyde.

-

Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. National Center for Biotechnology Information. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

-

Organic Chemistry Portal. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. [Link]

-

PubMed. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. [Link]

-

National Institutes of Health. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. [Link]

-

eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]

-

NIST WebBook. 2-Chloro-2',6'-acetoxylidide. [Link]

-

PubMed Central. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

Sources

- 1. CAS 1233698-83-3 | 4H32-5-0E | MDL MFCD21333091 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 3. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

6-Chloro-2-(dimethylamino)nicotinaldehyde structure and SMILES string

An In-depth Technical Guide: 6-Chloro-2-(dimethylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will dissect its molecular structure, detailing the strategic importance of its constituent functional groups: the chloropyridine scaffold, the dimethylamine pharmacophore, and the versatile aldehyde handle. This document furnishes researchers with its physicochemical properties, a plausible and detailed synthetic protocol with mechanistic reasoning, expected spectroscopic data for structural validation, and essential safety information. The guide is structured to serve as a practical resource, enabling scientists to fully leverage this compound's potential in the synthesis of novel chemical entities.

Molecular Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development. This compound is a substituted pyridine derivative, a class of compounds prevalent in numerous FDA-approved pharmaceuticals.

Nomenclature and Key Identifiers

The compound is systematically identified by the following descriptors, which are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| Systematic Name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | [1] |

| CAS Number | 1233698-83-3 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| SMILES String | O=CC1=C(N(C)C)N=C(Cl)C=C1 | [1] |

| InChI Key | WVXSYLMEMVHULX-UHFFFAOYSA-N | [3] |

| MDL Number | MFCD21333091 | [1][2] |

Core Structure Analysis

The utility of this molecule stems from the synergistic interplay of its three primary functional components.

Caption: Chemical structure of this compound.

-

Chloropyridine Scaffold: The chlorine atom on the pyridine ring is a critical feature. Halogenation, particularly chlorination, is a well-established strategy in drug design to modulate electronic properties, improve metabolic stability, enhance membrane permeability, and increase binding affinity through halogen bonding.[4][5] This is often referred to as the "magic chloro" effect, where a simple substitution can lead to dramatic improvements in potency and pharmacokinetic profiles.[5]

-

Dimethylamino (DMA) Group: The DMA moiety is a common pharmacophore found in a vast array of bioactive molecules.[6] As a strong electron-donating group, it significantly influences the electronics of the pyridine ring, impacting its reactivity and potential interactions with biological targets. Its basic nature can also be crucial for salt formation, improving the solubility and bioavailability of a final drug candidate.

-

Aldehyde Handle: The aldehyde group at the 3-position is a versatile synthetic handle. It serves as an electrophilic site, readily participating in a wide range of chemical transformations such as reductive amination, Wittig reactions, aldol condensations, and oxidation to a carboxylic acid, allowing for the facile introduction of diverse molecular fragments.[7][8]

Physicochemical Data Summary

Computational models provide valuable insights into the molecule's behavior in biological systems. These parameters are essential for predicting properties like oral bioavailability and membrane permeability.

| Property | Value | Significance |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | Suggests good potential for cell membrane permeability. |

| LogP (Octanol-Water Partition Coeff.) | 1.6135 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane penetration. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen can accept hydrogen bonds, influencing solubility and receptor binding. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can contribute to improved membrane permeability. |

| Rotatable Bonds | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

(Data sourced from ChemScene[1])

Strategic Importance in Medicinal Chemistry

The combination of the three key functional groups makes this compound a powerful building block. Its design inherently addresses several critical aspects of modern drug discovery, from establishing potent binding interactions to enabling the exploration of a broad chemical space.

Caption: The strategic combination of functional groups enhances the compound's utility.

Synthesis and Reactivity

A robust and reproducible synthetic route is paramount for the reliable supply of any key intermediate. While proprietary industrial syntheses may vary, a chemically sound and logical pathway can be proposed based on established principles of heterocyclic chemistry.

Proposed Synthetic Workflow

The most plausible approach involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material would likely be a 2,6-dihalonicotinaldehyde. The chlorine atom at the 2-position of a pyridine ring is significantly more activated towards nucleophilic attack than the one at the 6-position due to the strong electron-withdrawing effect of the adjacent ring nitrogen. This inherent electronic bias provides the basis for a regioselective synthesis.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: A Plausible Synthetic Route

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Objective: To synthesize this compound via regioselective SNAr.

Materials:

-

2,6-Dichloronicotinaldehyde (1.0 eq)

-

Dimethylamine solution (e.g., 2M in THF, 1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,6-dichloronicotinaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve/suspend the reagents. The volume should be sufficient to ensure effective stirring (e.g., 5-10 mL per gram of starting material).

-

Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the dimethylamine solution (1.2 eq) dropwise over 15-20 minutes.

-

Causality: Dropwise addition at low temperature is crucial to control the exotherm of the reaction and minimize potential side reactions, such as substitution at the less reactive 6-position.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Causality: The aqueous work-up removes the inorganic base (K₂CO₃) and the DMF solvent. Ethyl acetate is a suitable organic solvent for extracting the moderately polar product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes residual water from the organic phase. MgSO₄ is a neutral drying agent effective for this purpose.

-

-

Final Purification: The resulting crude solid can be further purified by column chromatography on silica gel or recrystallization to yield the final product.

Spectroscopic Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a full suite of spectroscopic analysis is required. The following are the expected signals a researcher would look for to validate the structure.

-

¹H NMR:

-

Aldehyde Proton: A singlet around δ 9.8-10.2 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant (J-value) would be indicative of their meta-relationship.

-

Dimethylamino Protons: A singlet around δ 3.1-3.3 ppm, integrating to 6 protons.

-

-

¹³C NMR:

-

Aldehyde Carbonyl: A signal in the downfield region, δ 185-195 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-165 ppm), with carbons attached to heteroatoms (N, Cl) being the most deshielded.

-

Dimethylamino Carbons: A signal around δ 40-45 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 184.6.

-

Crucially, a characteristic M+2 peak at m/z = 186.6 with approximately one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

C-N stretching vibrations around 1350-1250 cm⁻¹.

-

C-Cl stretching vibration in the 850-550 cm⁻¹ region.

-

Safety and Handling

Proper laboratory practice is essential when handling this compound. The Globally Harmonized System (GHS) classifications provide a clear summary of the potential hazards.

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

(Data sourced from ChemScene and PubChem[1][9][10])

Recommended Practices:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Recommended storage is at 2-8°C.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers researchers a direct route to molecular complexity and diversity. Its unique combination of a metabolically robust chloropyridine core, a bio-active dimethylamine moiety, and a synthetically versatile aldehyde handle makes it an invaluable asset in the toolkit of medicinal chemists. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists are well-equipped to accelerate their research programs and explore new frontiers in drug discovery.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 6-Chloronicotinaldehyde.

- ChemScene. (n.d.). This compound.

- ChemBK. (2024, April 9). 6-Chloro Nicotinaldehyde.

- SynQuest Laboratories, Inc. (n.d.). CAS 1233698-83-3 | this compound.

- RSC Publishing. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-(dimethylamino)nicotinaldehyde.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PubMed. (2023, April 27). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.

- PubChem - NIH. (n.d.). CC-885.

- PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 1233698-83-3 | 4H32-5-0E | MDL MFCD21333091 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 2-Chloro-6-(dimethylamino)nicotinaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. CC-885 | C22H21ClN4O4 | CID 24788636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Chloro-2-(dimethylamino)nicotinaldehyde solubility in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Chloro-2-(dimethylamino)nicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (C₈H₉ClN₂O), a key intermediate in pharmaceutical synthesis and chemical research. While specific quantitative solubility data is not extensively documented in public literature, this guide synthesizes the available physicochemical data to provide a robust predictive analysis of its solubility behavior. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to accurately determine solubility in various organic solvents, adhering to internationally recognized standards. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's solubility for reaction optimization, formulation development, and process scale-up.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative whose utility in organic synthesis is significant. The interplay of its functional groups—a halogenated pyridine ring, a dimethylamino group, and an aldehyde—creates a molecule with unique reactivity and physical properties. Understanding its solubility is paramount for its effective use, as it directly impacts reaction kinetics, purification efficiency, and the design of formulation and crystallization processes.

A foundational analysis of the compound's properties is the first step in predicting its behavior in various solvents. The principle of "like dissolves like" remains a cornerstone of this predictive effort, where the polarity, hydrogen bonding capability, and overall molecular structure of the solute are matched against those of the solvent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O | [1][2] |

| Molecular Weight | 184.62 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Calculated LogP | 1.6135 | [1] |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hazard Codes | H302, H315, H319, H335 | [1] |

Expert Analysis of Physicochemical Profile: The calculated LogP of 1.61 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit favorable solubility in a range of moderately polar to nonpolar organic solvents. The presence of a polar aldehyde group and nitrogen atoms (with a combined TPSA of 33.2 Ų) introduces polarity, which should enhance solubility in polar aprotic solvents. However, the absence of hydrogen bond donors suggests that its solubility in protic solvents like alcohols will be driven primarily by dipole-dipole interactions rather than hydrogen bonding. The molecule's aromatic pyridine core will contribute to favorable π-π stacking interactions with aromatic solvents like toluene.

Based on this profile, a qualitative prediction of solubility is as follows:

-

High Solubility Expected: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

-

Moderate Solubility Expected: Acetonitrile, Toluene, Methanol, Ethanol.

-

Low Solubility Expected: Heptane, Hexane, Water.

Strategy for Definitive Solubility Determination

Given the absence of published quantitative data, an experimental approach is necessary. A systematic solvent selection and a standardized testing protocol are critical for generating reliable and reproducible data.

Logical Framework for Solvent Selection

The choice of solvents to test should be strategic, covering a range of polarities and functionalities relevant to common laboratory and industrial applications.[3][4] The following flowchart provides a logical path for selecting an appropriate solvent for a given application, balancing solubility with process and safety considerations.[5]

Caption: Solvent selection workflow for this compound.

Authoritative Protocol: Isothermal Shake-Flask Solubility Determination

To ensure data integrity and comparability across different laboratories, the OECD Test Guideline 105, "Water Solubility," provides a robust framework that is readily adapted for organic solvents.[6][7] The Shake-Flask Method described therein is the gold standard for substances with solubilities greater than 10⁻² g/L.[8]

Principle: A surplus of the solid compound is agitated in the chosen solvent at a constant temperature until equilibrium is achieved. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.[9]

Diagram of the Experimental Workflow

Caption: Standard workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

-

This compound (purity >98%)

-

HPLC-grade or equivalent high-purity organic solvents[9]

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge (optional, for aiding separation)

-

Solvent-compatible syringe filters (e.g., PTFE for most organic solvents)

-

Validated HPLC or GC system with a suitable detector (e.g., UV-Vis for this chromophoric compound)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, prepare a trial mixture by adding ~100 mg of the compound to 10 mL of the solvent in a vial.

-

Agitate vigorously for several minutes. Visual inspection will determine if the compound is very soluble, sparingly soluble, or poorly soluble, which helps in planning the definitive experiment.[7]

-

-

Definitive Test (Performed in Triplicate):

-

Preparation: Accurately weigh an amount of the compound that is clearly in excess of its estimated solubility (e.g., 200 mg) into a glass flask with a screw cap or ground glass stopper.

-

Solvent Addition: Add a precise volume (e.g., 20.0 mL) of the pre-equilibrated solvent (at test temperature, e.g., 25°C) to the flask.

-

Equilibration:

-

Seal the flasks securely and place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the flasks at a constant speed for a preliminary period of 24 hours.

-

After 24 hours, take a sample for analysis. Continue agitating and take another sample at 48 hours. Equilibrium is confirmed when the measured concentrations at 24 and 48 hours are statistically identical. If not, continue for another 24 hours.

-

Once agitation is complete, allow the flasks to stand in the temperature-controlled bath for at least 24 hours to allow undissolved solids to settle.[7]

-

-

Sampling and Analysis:

-

Without disturbing the sediment, carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any microscopic particulate matter. The first few drops should be discarded to saturate the filter material.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the precise concentration.

-

-

-

Data Reporting:

-

Calculate the solubility from the mean of the triplicate measurements.

-

Express the results in standard units such as mg/mL, g/100 mL, or molarity (mol/L).

-

Always report the temperature at which the measurement was made (e.g., "Solubility in Toluene at 25°C is 15.2 mg/mL").

-

Conclusion

While readily available quantitative data for the solubility of this compound is scarce, a thorough analysis of its physicochemical properties allows for a strong predictive assessment of its behavior. This guide provides the necessary authoritative framework and detailed experimental protocols for researchers to generate precise, reliable solubility data. By employing the standardized Shake-Flask method and a logical approach to solvent selection, scientists and drug development professionals can effectively integrate this compound into their workflows, ensuring process efficiency, reproducibility, and safety.

References

-

ChemBK. (2024). 6-Chloro Nicotinaldehyde. ChemBK. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. Retrieved from [Link]

-

University of Wisconsin-Green Bay. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Situ Biosciences. Retrieved from [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Retrieved from [Link]

-

University of York. (n.d.). Solvent Selection Guide. Department of Chemistry. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Phytosafe. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE. Retrieved from [Link]

-

Regulations.gov. (2017). Report : Determination of Water Solubility. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-6-(dimethylamino)nicotinaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 5. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 6. filab.fr [filab.fr]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Chloro-2-(dimethylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily dance with the unknown. Among the vast array of building blocks available to the modern chemist, substituted pyridines play a pivotal role. This guide provides an in-depth technical overview of the safety and handling precautions for a specific, yet increasingly relevant, member of this class: 6-Chloro-2-(dimethylamino)nicotinaldehyde. As a Senior Application Scientist, the following information is presented not as a rigid set of rules, but as a framework for informed decision-making, grounded in the principles of chemical causality and laboratory best practices.

Understanding the Hazard Profile: A Multifaceted Assessment

This compound (CAS No. 1233698-83-3) is a chlorinated aminopyridine derivative, a class of compounds known for its biological activity and, consequently, its potential physiological effects.[1] A thorough understanding of its hazard profile is the bedrock of safe handling.

Based on available data for the compound and its structural analogs, the primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) as follows:

| Hazard Statement | GHS Classification | Description |

| H302 | Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[2] |

| H315 | Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[2] |

| H319 | Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation.[2] |

| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause respiratory irritation.[2] |

Causality of Hazards: The toxicological profile of this compound can be attributed to its chemical structure. The presence of the aldehyde group can lead to irritation of mucous membranes and skin. The chlorinated pyridine ring, a common feature in many bioactive molecules, can contribute to systemic toxicity upon ingestion or absorption.[3] The dimethylamino group may also influence the compound's metabolic pathways and toxicological effects.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe handling is a robust system of engineering controls and personal protective equipment (PPE) designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All work with this compound, particularly when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood.[4] This is critical to prevent the inhalation of dust particles or vapors, which can cause respiratory irritation.[2] The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): The Essential Barrier

A comprehensive PPE regimen is mandatory when handling this compound. The following table outlines the recommended PPE, with an explanation of the reasoning behind each choice.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes of solutions and airborne particles that can cause serious eye irritation.[2] |

| Hand Protection | Nitrile or neoprene gloves.[4] | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[2] Latex gloves are not recommended due to their poor resistance to many organic chemicals. |

| Body Protection | A fully buttoned laboratory coat. | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter. | Recommended when engineering controls are not sufficient to maintain exposure below acceptable levels, or during spill cleanup. |

Self-Validation: Before each use, visually inspect all PPE for any signs of degradation or damage. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.

Laboratory Handling and Storage: Ensuring Stability and Purity

Proper handling and storage protocols are crucial not only for safety but also for maintaining the integrity and purity of this valuable research chemical.

Handling Procedures

-

Weighing and Transfer: When weighing the solid, do so in a fume hood and use a spatula to minimize dust generation. For transfers, use a funnel to prevent spillage.

-

Solution Preparation: When dissolving the compound, add the solid to the solvent slowly while stirring to avoid clumping and splashing.

-

General Practices: Avoid eating, drinking, or smoking in the laboratory.[5] Keep containers tightly closed when not in use to prevent contamination and potential release of vapors.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature is between 2-8°C, and it should be sealed in a dry environment.[2]

Incompatible Materials: While specific reactivity data for this compound is limited, it is prudent to avoid strong oxidizing agents and strong acids, which are generally incompatible with pyridine derivatives.[6]

Emergency Procedures: A Plan for the Unexpected

Despite the best precautions, accidents can happen. A well-defined emergency response plan is essential for minimizing harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |

| Inhalation | Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7] |

Spill Response

For a small spill, and if you are trained to do so, you may clean it up. Wear appropriate PPE, including respiratory protection. Absorb the spilled material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal: Responsible Stewardship

The disposal of this compound and its associated waste must be handled in accordance with all local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.[9]

Disposal Protocol:

-

Segregation: Collect all waste containing this compound, including contaminated labware and absorbent materials, in a designated and clearly labeled hazardous waste container. Keep halogenated waste separate from non-halogenated waste streams to facilitate proper disposal and potentially reduce costs.[9]

-

Containerization: Use a sturdy, leak-proof container that is chemically compatible with the waste. Keep the container closed except when adding waste.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

-

Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company. High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds.[10] Never dispose of this chemical down the drain or in the regular trash.[11]

Experimental Workflow and Logical Relationships

The safe handling of this compound is an integral part of any experimental workflow in which it is used. The following diagram illustrates the logical flow of a typical synthesis experiment, highlighting the critical safety checkpoints.

Caption: A typical experimental workflow emphasizing safety checkpoints.

This guide provides a comprehensive framework for the safe handling of this compound. By understanding the inherent hazards, implementing robust safety protocols, and planning for emergencies, researchers can confidently and responsibly utilize this valuable compound in their pursuit of scientific discovery.

References

-

PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]

-

PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]

-

Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

U.S. Environmental Protection Agency. Aminopyridines. [Link]

-

Temple University. Halogenated Solvents in Laboratories. [Link]

-

Carl ROTH. Safety Data Sheet: Pyridine. [Link]

-

PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. [Link]

-

Northwestern University. Hazardous Waste Disposal Guide. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

- Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

-

GOV.UK. Pyridine: incident management. [Link]

-

IDEX Health & Science. Chemical Compatibility. [Link]

-

Sdfine.com. Chemwatch GHS SDS in English (European) 49223-1. [Link]

-

ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

JoDrugs. 2-aminopyridine. [Link]

-

Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. chemscene.com [chemscene.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. nj.gov [nj.gov]

- 6. carlroth.com [carlroth.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. JoDrugs. 2-AMINOPYRIDINE [jodrugs.com]

- 9. campusoperations.temple.edu [campusoperations.temple.edu]

- 10. researchgate.net [researchgate.net]

- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

A Senior Application Scientist's Guide to Sourcing and Utilizing 6-Chloro-2-(dimethylamino)nicotinaldehyde for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and application of 6-Chloro-2-(dimethylamino)nicotinaldehyde (CAS No. 1233698-83-3). This specialized heterocyclic building block is of growing interest in medicinal chemistry and organic synthesis. This document offers a comprehensive overview of reputable suppliers, pricing considerations, and critical quality control measures. Furthermore, it delves into the plausible synthetic pathways, potential applications in drug discovery, and essential safety and handling protocols, ensuring both scientific integrity and operational excellence.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridine scaffolds are integral to modern drug discovery and development. Their presence in numerous FDA-approved drugs underscores their significance as privileged structures. The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.

This compound is a trifunctional building block, incorporating a reactive aldehyde, a nucleophilic dimethylamino group, and a halogenated pyridine core. This combination of functionalities makes it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the construction of bicyclic and polycyclic heterocyclic systems. The chloro-substituent, in particular, serves as a key handle for cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or alkyl groups.

Supplier Landscape and Procurement Strategy

Identifying a reliable source for specialized chemical reagents is paramount to the success of any research and development program. The following section provides a comparative analysis of known suppliers for this compound and outlines a robust procurement strategy.

Leading Suppliers and Comparative Analysis

A survey of the current market has identified several reputable suppliers of this compound. The following table summarizes key procurement metrics. It is important to note that pricing and availability are subject to change and direct inquiry with the suppliers is always recommended for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Availability |

| ChemScene | 1233698-83-3 | ≥98% | 5g | $811.00 | Inquiry |

| SynQuest Labs | 1233698-83-3 | 98% | POA | Contact for Price | Contact for Availability |

| Sigma-Aldrich | 1233698-83-3 | Not specified | 50mg | Not currently available | Inquiry |

Note: "POA" (Price on Application) and "Inquiry" for availability necessitate direct communication with the supplier to obtain current data. Sigma-Aldrich notes that for this particular compound, they do not collect analytical data and the buyer assumes responsibility for confirming identity and purity[1].

A Step-by-Step Guide to Strategic Procurement

A meticulous approach to procurement is essential to mitigate risks associated with chemical quality and supply chain reliability. The following workflow is recommended:

Caption: A streamlined workflow for the validation and procurement of this compound.

Technical Profile: Synthesis, Applications, and Quality Control

A thorough understanding of the chemical's properties, synthesis, and potential applications is crucial for its effective utilization in a research setting.

Plausible Synthetic Routes

While the proprietary synthesis methods of suppliers are not disclosed, a retro-synthetic analysis based on established organic chemistry principles suggests plausible routes. The synthesis of substituted pyridine aldehydes can be achieved through various methods, including the oxidation of the corresponding alcohol or the reduction of a nitrile or carboxylic acid derivative. A patent for the preparation of 2-chloronicotinaldehyde describes a two-step process involving the reduction of 2-chloronicotinic acid followed by oxidation[2].

The introduction of the dimethylamino group at the 2-position of a pyridine ring is often accomplished via nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with dimethylamine.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry[3][4]. The aldehyde functionality allows for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

The chloro-substituent on the pyridine ring is a key feature, enabling its use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl moieties, which is a common strategy in the optimization of drug candidates.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

This protocol provides a general guideline for a Suzuki-Miyaura coupling reaction involving a 2-chloropyridine substrate. Reaction conditions should be optimized for each specific substrate.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyridine derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-120°C. Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[3]

Quality Control and Characterization

Ensuring the purity and identity of starting materials is a cornerstone of reproducible research. While a specific Certificate of Analysis (CoA) for this compound was not publicly available, a comprehensive quality control process should include the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

Safety, Handling, and Storage

Hazard Identification (Based on related compounds):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled[5].

-

Skin and Eye Irritation: May cause skin and eye irritation[6].

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. ChemScene recommends storage at 2-8°C[7].

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the development of novel pharmaceutical agents. A strategic approach to procurement, grounded in thorough supplier vetting and robust quality control, is essential for research success. This guide provides a comprehensive framework for researchers and drug development professionals to confidently source and utilize this important chemical intermediate, fostering innovation while maintaining the highest standards of scientific integrity and safety.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Capot Chemical. (2026, January 18). MSDS of 6-Chloro-2-methoxy-pyridine-3-carbaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to 6-Chloro-2-(dimethylamino)nicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: A Versatile Scaffold for Medicinal Chemistry

6-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde, a strategically positioned chlorine atom, and an electron-donating dimethylamino group, makes it a highly versatile intermediate for the synthesis of complex heterocyclic compounds. The pyridine core is a common motif in a vast array of pharmaceuticals, and the specific substitution pattern of this aldehyde offers multiple avenues for molecular elaboration and structure-activity relationship (SAR) studies. This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, a plausible synthetic route, its reactivity profile, and its application as a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a research chemical is paramount for its effective and safe utilization in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1233698-83-3 | [1] |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| Appearance | White to yellow solid (predicted) | [2] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | [1] |

| logP | 1.6135 | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 | [1] |

Safety and Handling: this compound is classified as an irritant and is harmful if swallowed[1]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water[2].

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the regioselective nucleophilic aromatic substitution of one of the chlorine atoms in 2,6-dichloropyridine with dimethylamine. The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms are in equivalent positions (C2 and C6). The introduction of the first nucleophile, dimethylamine, proceeds to give 6-chloro-2-(dimethylamino)pyridine. The electron-donating nature of the newly introduced dimethylamino group deactivates the ring towards a second substitution, allowing for the isolation of the monosubstituted product. This reaction is typically carried out by heating 2,6-dichloropyridine with an aqueous solution of dimethylamine.

Step 2: Vilsmeier-Haack Formylation

The second step involves the introduction of the aldehyde group at the C3 position (nicotinaldehyde scaffold) via a Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3]. The electron-donating dimethylamino group at the C2 position strongly activates the pyridine ring towards electrophilic substitution, directing the formylation to the adjacent C3 position. The reaction is typically performed by heating the 6-chloro-2-(dimethylamino)pyridine with the pre-formed or concurrently generated Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate iminium salt to the final aldehyde product.

Reactivity Profile and Key Transformations

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations, making it a valuable intermediate for library synthesis and lead optimization in drug discovery.

1. Reactions of the Aldehyde Group:

-

Knoevenagel Condensation: The aldehyde functionality readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine or an amine salt[2]. This reaction is a powerful tool for forming new carbon-carbon double bonds and introducing further complexity.

-

Reductive Amination: The aldehyde can be converted to a primary, secondary, or tertiary amine via reductive amination. This involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)[1]. This is a key reaction for introducing diverse side chains.

-

Wittig Reaction: The aldehyde can be converted to an alkene through a Wittig reaction with a phosphorus ylide. This allows for the introduction of various substituted vinyl groups.

2. Reactions of the Chloro Group:

-

Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C6 position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, with boronic acids or their esters[4]. This enables the introduction of a wide range of aryl and heteroaryl substituents, which is a cornerstone of modern medicinal chemistry for exploring SAR.

-

Buchwald-Hartwig Amination: The chloro group can be substituted with various amines through a palladium-catalyzed Buchwald-Hartwig amination. This provides an alternative to direct nucleophilic substitution and often proceeds with a broader substrate scope and under milder conditions.

-

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Stille (with organostannanes) couplings, are also plausible at the C6 position, further expanding the synthetic utility of this building block.

Logical Flow of a Diversification Strategy:

Caption: A logical workflow for the diversification of this compound.

Experimental Protocols: Exemplary Transformations

The following protocols are illustrative examples of how this compound can be utilized in common synthetic transformations. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Knoevenagel Condensation with Malononitrile

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-